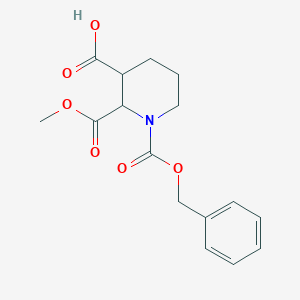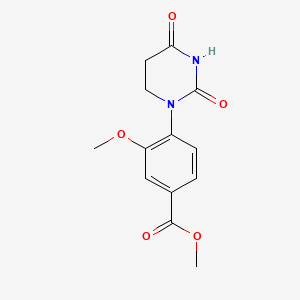
Methyl 4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetrahydropyrimidinyl group, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoic acid with a suitable tetrahydropyrimidinone derivative under acidic or basic conditions. The esterification process is often catalyzed by strong acids like sulfuric acid or by using dehydrating agents such as thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures consistency and scalability in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates and pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include inhibition of specific enzymes related to inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-benzoate: Lacks the methoxy group, leading to different reactivity and applications.
Ethyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate: Similar structure but with an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate is unique due to the presence of both the methoxy and tetrahydropyrimidinyl groups, which confer distinct chemical properties and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C13H14N2O5 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
methyl 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-7-8(12(17)20-2)3-4-9(10)15-6-5-11(16)14-13(15)18/h3-4,7H,5-6H2,1-2H3,(H,14,16,18) |
Clave InChI |
VFFBWHUPIYVUEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


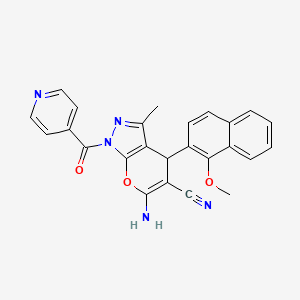
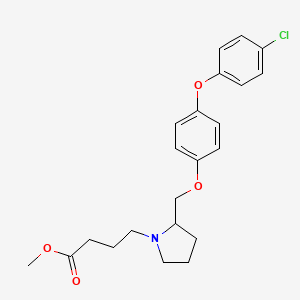
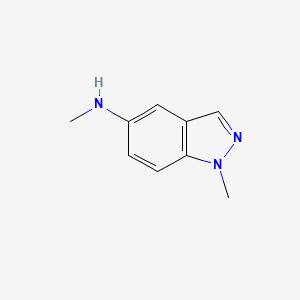
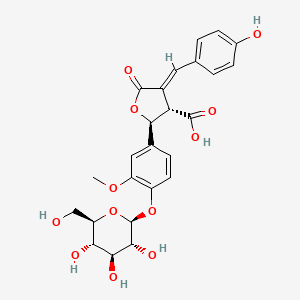
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13916644.png)
![1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B13916658.png)
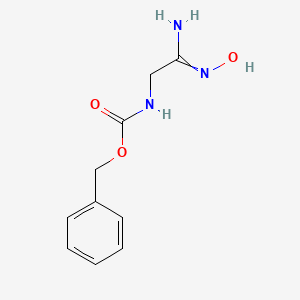
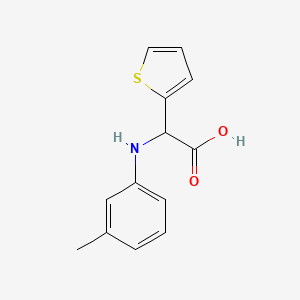

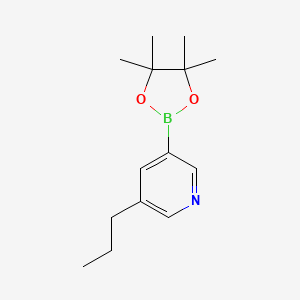
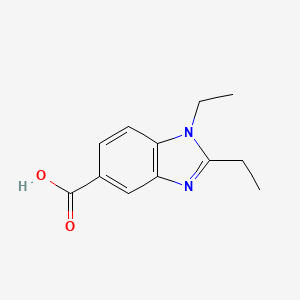
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)

